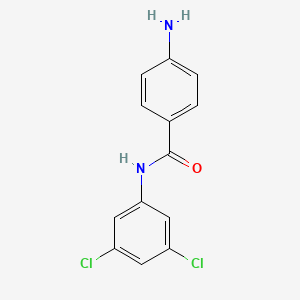

4-Amino-N-(3,5-dichlorophenyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(3,5-dichlorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-9-5-10(15)7-12(6-9)17-13(18)8-1-3-11(16)4-2-8/h1-7H,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHZATUNSYJCTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Amino-N-(3,5-dichlorophenyl)benzamide chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-N-(3,5-dichlorophenyl)benzamide is a chemical compound of interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a benzamide core with an amino group and a dichlorinated phenyl ring, suggests potential applications as a building block for more complex molecules, including pharmacologically active agents. This technical guide provides a summary of its known chemical properties, a plausible experimental protocol for its synthesis, and a discussion of the potential, yet currently undocumented, biological significance based on structurally related compounds.

Chemical Properties

Currently, detailed experimental data for this compound is limited in publicly accessible literature. The following table summarizes the core chemical identifiers.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C13H10Cl2N2O | [1] |

| Molecular Weight | 281.14 g/mol | [1] |

| CAS Number | Not Found | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Experimental Protocols

Proposed Synthesis of this compound

A likely synthetic strategy to avoid self-reaction of an aminobenzoyl chloride is to start with 4-nitrobenzoyl chloride and 3,5-dichloroaniline. The resulting nitro-intermediate is then reduced to the final amino compound.

Step 1: Synthesis of N-(3,5-dichlorophenyl)-4-nitrobenzamide

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dichloroaniline in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene.

-

Add a base, for example, triethylamine or pyridine, to the solution to act as an acid scavenger.

-

Slowly add a solution of 4-nitrobenzoyl chloride in the same solvent to the reaction mixture at room temperature.[2][3] The reaction is exothermic, and cooling may be necessary to maintain a controlled temperature.[4]

-

After the addition is complete, stir the reaction mixture at room temperature for several hours or until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[2]

-

Upon completion, the reaction mixture is typically washed with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a dilute base solution (e.g., saturated NaHCO3) to remove any unreacted acid chloride and acidic byproducts.

-

The organic layer is then washed with brine, dried over an anhydrous salt like MgSO4 or Na2SO4, filtered, and the solvent is removed under reduced pressure to yield the crude N-(3,5-dichlorophenyl)-4-nitrobenzamide.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Reduction of N-(3,5-dichlorophenyl)-4-nitrobenzamide to this compound

-

The purified N-(3,5-dichlorophenyl)-4-nitrobenzamide is dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

A reducing agent is added to the solution. Common methods include the use of a metal catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere (catalytic hydrogenation) or a metal/acid combination like iron powder in acetic acid.[5]

-

If using catalytic hydrogenation, the mixture is subjected to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) and stirred vigorously until the reaction is complete (monitored by TLC).

-

If using a metal/acid system, the mixture is typically heated to reflux for several hours.[5]

-

After the reduction is complete, the reaction mixture is filtered to remove the catalyst or any insoluble reagents.

-

The solvent is removed under reduced pressure, and the resulting residue is worked up, which may involve neutralization with a base and extraction with an organic solvent.

-

The crude this compound can then be purified by recrystallization or column chromatography to yield the final product.

Mandatory Visualizations

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound.

However, the benzamide scaffold is a common feature in many biologically active compounds. For context, some structurally related molecules exhibit interesting pharmacological properties:

-

Substituted Benzamides: Many benzamide derivatives are known to possess a wide range of biological activities, including antiemetic, antipsychotic, and gastroprokinetic effects. These activities are often mediated through interactions with dopamine or serotonin receptors.

-

Dichlorophenyl Moiety: The presence of a dichlorinated phenyl ring can influence a molecule's lipophilicity and its ability to interact with biological targets. For instance, N-(3,5-dichloropyrid-4-yl)-3-cyclopentyloxy-4-methoxybenzamide has been investigated as a phosphodiesterase IV (PDE IV) inhibitor.[5]

It is important to emphasize that the biological activities of these related compounds cannot be directly extrapolated to this compound. The specific substitution pattern and the presence of the amino group will significantly impact its physicochemical properties and its potential interactions with biological systems. Further research is required to elucidate any biological effects and the mechanism of action of this particular compound.

Conclusion

This compound is a chemical entity with a defined molecular structure but limited publicly available experimental data. This guide provides its core chemical identifiers and a plausible, general synthetic protocol. The absence of information on its biological activity presents an opportunity for future investigation, particularly given the known pharmacological relevance of the benzamide scaffold and dichlorophenyl substituents in other molecules. Researchers interested in this compound should undertake a thorough characterization of its properties and explore its potential applications in medicinal chemistry and materials science.

References

- 1. Production method of p-aminobenzamide - Eureka | Patsnap [eureka.patsnap.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 5. CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structure Elucidation of 4-Amino-N-(3,5-dichlorophenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 4-Amino-N-(3,5-dichlorophenyl)benzamide. Due to the limited availability of direct experimental data for this specific compound in published literature, this paper presents a putative synthesis pathway and predicted spectroscopic data based on established chemical principles and analysis of structurally analogous compounds.

Chemical Structure and Properties

This compound is a benzamide derivative with the chemical formula C₁₃H₁₀Cl₂N₂O.[1] Its structure consists of a 4-aminobenzoyl group linked via an amide bond to a 3,5-dichloroaniline moiety. The key structural features include the primary amino group on the benzoyl ring, the amide linkage, and the dichlorinated phenyl ring. These features are the focus of the spectroscopic analyses detailed below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀Cl₂N₂O | [1] |

| Molecular Weight | 281.14 g/mol | [1] |

| CAS Number | 1018501-88-6 | [1] |

Proposed Synthesis Pathway

The synthesis of this compound can be logically achieved through a two-step process, a common method for preparing such aromatic amides.[2][3] This involves an initial acylation reaction to form the amide bond, followed by a reduction of a nitro group to the desired primary amine.

Step 1: Synthesis of 4-Nitro-N-(3,5-dichlorophenyl)benzamide The first step is the Schotten-Baumann reaction between 4-nitrobenzoyl chloride and 3,5-dichloroaniline. The reaction is typically carried out in an inert solvent, such as dichloromethane, in the presence of a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Step 2: Reduction of the Nitro Group The intermediate, 4-Nitro-N-(3,5-dichlorophenyl)benzamide, is then reduced to the target compound. This reduction can be effectively carried out using various methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using a metal-acid system like tin(II) chloride in ethanol or iron powder in acetic acid.[2][4][5]

Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data for this compound, which are essential for its structure elucidation. These predictions are based on the analysis of similar compounds found in the literature.[4][6][7][8]

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | Singlet | 1H | -NH- (Amide) |

| ~7.9 | Doublet | 2H | Aromatic CH (ortho to -NH) |

| ~7.6 | Doublet | 2H | Aromatic CH (ortho to -C=O) |

| ~7.3 | Triplet | 1H | Aromatic CH (para to -NH) |

| ~6.6 | Doublet | 2H | Aromatic CH (ortho to -NH₂) |

| ~5.8 | Singlet (broad) | 2H | -NH₂ (Amino) |

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Amide) |

| ~152 | C-NH₂ |

| ~142 | C-NH (Amide) |

| ~135 | C-Cl |

| ~130 | Aromatic CH (ortho to -C=O) |

| ~128 | C-C=O |

| ~122 | Aromatic CH (para to -NH) |

| ~119 | Aromatic CH (ortho to -NH) |

| ~114 | Aromatic CH (ortho to -NH₂) |

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp | N-H stretch (Amino) |

| 3300-3250 | Medium, Sharp | N-H stretch (Amide) |

| ~1640 | Strong | C=O stretch (Amide I) |

| ~1540 | Medium | N-H bend (Amide II) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |

| ~840 | Strong | C-H out-of-plane bend (para-substituted) |

| ~780 | Strong | C-Cl stretch |

Table 5: Predicted Mass Spectrometry Data (ESI+)

| m/z | Assignment |

| 281.0 | [M+H]⁺ |

| 283.0 | [M+H]⁺ (³⁷Cl isotope) |

| 162.1 | [H₂N-C₆H₄-C(O)-NH₂]⁺ |

| 120.1 | [H₂N-C₆H₄-C≡O]⁺ |

Experimental Protocols

The following are detailed experimental protocols for the synthesis and characterization of this compound, based on established methodologies for similar compounds.

4.1. Synthesis of 4-Nitro-N-(3,5-dichlorophenyl)benzamide

-

In a round-bottom flask, dissolve 3,5-dichloroaniline (1.0 eq) in anhydrous dichloromethane.

-

Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-nitrobenzoyl chloride (1.05 eq) in anhydrous dichloromethane to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield 4-Nitro-N-(3,5-dichlorophenyl)benzamide.

4.2. Synthesis of this compound

-

Suspend 4-Nitro-N-(3,5-dichlorophenyl)benzamide (1.0 eq) in ethanol in a round-bottom flask.

-

Add tin(II) chloride dihydrate (3.0 eq) to the suspension.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Neutralize the solution with a saturated solution of NaHCO₃ until the pH is approximately 8.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization to yield this compound.

4.3. Spectroscopic Analysis

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer using DMSO-d₆ as the solvent.

-

IR Spectroscopy: Obtain the infrared spectrum using a Fourier-transform infrared (FTIR) spectrometer with KBr pellets.

-

Mass Spectrometry: Perform mass spectral analysis using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

Conclusion

References

- 1. This compound,(CAS# 1018501-88-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 3-AMINO-N-(4-CHLOROPHENYL)BENZAMIDE synthesis - chemicalbook [chemicalbook.com]

- 5. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. N-(3,5-Dichlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: 4-Amino-N-(3,5-dichlorophenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 4-Amino-N-(3,5-dichlorophenyl)benzamide is not widely cataloged and does not have a readily available CAS number in common chemical databases. The following information is a technical guide based on established chemical principles and data from structurally similar compounds. Physicochemical properties are estimated, and experimental protocols are based on general methodologies for this class of compounds.

Introduction

This compound is a synthetic organic compound featuring a benzamide core structure. This structure is characterized by a 4-aminobenzoyl group connected to a 3,5-dichloroaniline moiety via an amide linkage. The presence of the dichloro-substituted phenyl ring, the flexible amide bond, and the reactive amino group makes this molecule a subject of interest for medicinal chemistry and materials science. Its structural motifs are found in various biologically active molecules, suggesting potential applications in drug discovery. This document provides a comprehensive overview of its predicted properties, a hypothetical synthesis protocol, and potential biological activities based on analogous compounds.

Physicochemical Properties

The exact experimental data for this compound is not available. The following table summarizes the predicted and known properties of the core fragments: 4-aminobenzamide and 3,5-dichloroaniline.

| Property | 4-Aminobenzamide | 3,5-Dichloroaniline | This compound (Predicted) |

| CAS Number | 2835-68-9[1][2] | 626-43-7[3][4] | Not Available |

| Molecular Formula | C₇H₈N₂O[1][5] | C₆H₅Cl₂N[3] | C₁₃H₁₀Cl₂N₂O[6] |

| Molecular Weight | 136.15 g/mol [2][5] | 162.02 g/mol [3] | 281.14 g/mol [6] |

| Melting Point | 181-185 °C[1] | 46-52 °C[3][4] | Estimated > 200 °C |

| Boiling Point | Not Available[1] | 259-260 °C[3][7] | Not Available |

| Water Solubility | Slightly soluble[2][8] | 0.6 g/L (26 °C)[3][4] | Predicted to be poorly soluble |

| Appearance | Off-white to beige crystalline powder[8] | White to brown crystals[7] | Predicted to be a solid |

Synthesis

A plausible synthetic route for this compound involves the acylation of 3,5-dichloroaniline with a derivative of 4-aminobenzoic acid. A common and effective method for this amide bond formation is the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine.

Step 1: Synthesis of 4-Nitrobenzoyl Chloride

-

To a round-bottom flask, add 4-nitrobenzoic acid.

-

Add thionyl chloride (SOCl₂) in excess (e.g., 3-5 equivalents).

-

Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reflux the mixture gently for 2-4 hours. The reaction should be performed in a well-ventilated fume hood as it releases SO₂ and HCl gases.

-

After the reaction is complete (indicated by the cessation of gas evolution), remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 4-nitrobenzoyl chloride can be used directly in the next step.

Step 2: Amide Formation to yield N-(3,5-dichlorophenyl)-4-nitrobenzamide

-

Dissolve 3,5-dichloroaniline in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask.

-

Add a non-nucleophilic base, such as triethylamine or pyridine (1.1-1.5 equivalents), to the solution to act as an acid scavenger.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 4-nitrobenzoyl chloride (from Step 1) in the same solvent to the cooled aniline solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with dilute HCl, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude nitro-intermediate.

Step 3: Reduction of the Nitro Group

-

Dissolve the crude N-(3,5-dichlorophenyl)-4-nitrobenzamide in a solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. A common method is using tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol under reflux or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

For the SnCl₂ method, reflux for several hours until TLC indicates the disappearance of the starting material.

-

After reduction, neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the solution is basic.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the resulting crude this compound by recrystallization or column chromatography.

Caption: Synthetic pathway for this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, the structurally related compound N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide has been noted for its potential biological activities, including interaction with Protein Kinase C (PKC) . PKC is a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways, regulating processes like cell proliferation, differentiation, and apoptosis.[9][10][11]

The activation of conventional PKC isoforms is typically initiated by signals that lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC).[10] This hydrolysis generates two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[10] IP₃ triggers the release of calcium from the endoplasmic reticulum, and the subsequent increase in intracellular calcium, along with the presence of DAG, recruits PKC to the cell membrane where it becomes active.[10] Once active, PKC can phosphorylate a multitude of downstream target proteins, thereby propagating the signal.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. p-Aminobenzamide | 2835-68-9 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-Aminobenzamide | C7H8N2O | CID 76079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. huatengsci.com [huatengsci.com]

- 7. 3,5-Dichloroaniline | 626-43-7 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 10. openaccesspub.org [openaccesspub.org]

- 11. bosterbio.com [bosterbio.com]

4-Amino-N-(3,5-dichlorophenyl)benzamide molecular weight

An In-depth Technical Guide on the Molecular Weight of 4-Amino-N-(3,5-dichlorophenyl)benzamide

This technical guide provides a detailed analysis of the molecular weight of this compound, a crucial parameter for researchers, scientists, and professionals in drug development. The document outlines the determination of the compound's molecular formula, the atomic weights of its constituent elements, and a step-by-step calculation of its molecular weight.

Molecular Formula Determination

The chemical structure of this compound is derived from its name. The "benzamide" core is substituted with an amino group at the 4th position of the phenyl ring and a 3,5-dichlorophenyl group on the amide nitrogen. This arrangement yields the molecular formula C₁₃H₁₀Cl₂N₂O .

Atomic Weights of Constituent Elements

The calculation of the molecular weight is based on the standard atomic weights of each element present in the compound.[1] The atomic weights are summarized in the table below.

| Element | Symbol | Atomic Weight ( g/mol ) |

| Carbon | C | 12.011[2] |

| Hydrogen | H | 1.008[3] |

| Chlorine | Cl | 35.453[4] |

| Nitrogen | N | 14.007[5][6] |

| Oxygen | O | 15.999[7][8] |

Molecular Weight Calculation

The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule. The calculation for C₁₃H₁₀Cl₂N₂O is as follows:

MW = (13 × AC) + (10 × AH) + (2 × ACl) + (2 × AN) + (1 × AO) MW = (13 × 12.011) + (10 × 1.008) + (2 × 35.453) + (2 × 14.007) + (1 × 15.999) MW = 156.143 + 10.080 + 70.906 + 28.014 + 15.999 MW = 281.142 g/mol

Summary of Quantitative Data

| Parameter | Value |

| Molecular Formula | C₁₃H₁₀Cl₂N₂O |

| Molecular Weight | 281.142 g/mol |

Experimental Protocol: Mass Spectrometry for Molecular Weight Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a standard method for determining the molecular weight of a compound.

Objective: To experimentally verify the molecular weight of this compound.

Materials:

-

This compound sample

-

A suitable solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., ESI-QTOF)

Procedure:

-

Sample Preparation: A dilute solution of the compound is prepared by dissolving a small amount in a suitable solvent.

-

Ionization: The sample solution is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique where a high voltage is applied to the liquid to create an aerosol of charged droplets.

-

Mass Analysis: The generated ions are then directed into the mass analyzer (e.g., a quadrupole time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

-

Data Interpretation: The molecular ion peak [M+H]⁺ (for positive ion mode) in the mass spectrum will correspond to the molecular weight of the compound plus the mass of a proton. The molecular weight is then calculated from this peak.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the molecular weight of a compound using mass spectrometry.

References

- 1. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 2. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 3. Hydrogen - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]

- 5. Nitrogen - Wikipedia [en.wikipedia.org]

- 6. #7 - Nitrogen - N [hobart.k12.in.us]

- 7. Oxygen - Wikipedia [en.wikipedia.org]

- 8. Oxygen, atomic [webbook.nist.gov]

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 4-Amino-N-(3,5-dichlorophenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative mechanism of action of 4-Amino-N-(3,5-dichlorophenyl)benzamide, a compound belonging to a class of molecules investigated for their role in modulating key cellular signaling pathways implicated in cancer and other diseases. Based on available evidence for structurally related compounds, the primary mode of action is inferred to be the inhibition of tankyrase enzymes, leading to the modulation of the canonical Wnt/β-catenin signaling pathway. This guide provides a comprehensive overview of this mechanism, supported by descriptions of relevant experimental protocols and contextual quantitative data from analogous inhibitors.

Introduction

This compound is a synthetic compound featuring a core benzamide structure. While direct and extensive studies on this specific molecule are not widely published, its structural motifs are characteristic of a class of compounds that have been explored as potent inhibitors of tankyrase (TNKS) 1 and 2. Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in various cellular processes, most notably the Wnt/β-catenin signaling cascade, which is frequently dysregulated in numerous cancers, including colorectal cancer.

Core Mechanism of Action: Tankyrase Inhibition and Wnt/β-catenin Pathway Modulation

The central hypothesis for the mechanism of action of this compound is its ability to inhibit the enzymatic activity of tankyrase 1 and 2.

The Role of Tankyrase in Wnt/β-catenin Signaling

In the absence of a Wnt ligand, a "destruction complex" actively phosphorylates the transcriptional co-activator β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This complex consists of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 (GSK3), and Casein Kinase 1 (CK1). Tankyrases (TNKS1 and TNKS2) promote the degradation of Axin by a process called PARsylation (poly-ADP-ribosylation). This modification of Axin leads to its ubiquitination by the E3 ubiquitin ligase RNF146 and its subsequent degradation by the proteasome. The degradation of Axin destabilizes the destruction complex, leading to the accumulation of β-catenin and the activation of Wnt target gene transcription, which can drive cell proliferation.[1]

Inhibition of Tankyrase by this compound and its Analogs

Compounds like this compound are thought to bind to the nicotinamide subpocket of the catalytic domain of tankyrases. By inhibiting tankyrase activity, these compounds prevent the PARsylation of Axin. This leads to the stabilization and accumulation of Axin, thereby promoting the assembly and activity of the β-catenin destruction complex. The enhanced degradation of β-catenin results in the downregulation of Wnt signaling.[1]

References

4-Amino-N-(3,5-dichlorophenyl)benzamide: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-N-(3,5-dichlorophenyl)benzamide, a synthetic organic compound with potential applications in medicinal chemistry. Due to the limited availability of direct research on this specific molecule, this review consolidates information from structurally related N-(3,5-dichlorophenyl)benzamide and 4-aminobenzamide analogs to project its chemical properties, biological activities, and potential mechanisms of action.

Chemical Structure and Properties

This compound belongs to the benzamide class of compounds, characterized by a benzene ring attached to an amide group. The structure features a 4-amino group on the benzoyl moiety and a 3,5-dichloro substitution on the N-phenyl ring.

Predicted Physicochemical Properties:

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₀Cl₂N₂O |

| Molecular Weight | 281.14 g/mol |

| XLogP3 | 3.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Note: These properties are computationally predicted and await experimental verification.

Synthesis and Characterization

A plausible and efficient synthetic route for this compound involves a two-step process starting from 4-nitrobenzoyl chloride and 3,5-dichloroaniline.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Nitro-N-(3,5-dichlorophenyl)benzamide

-

In a round-bottom flask, dissolve 3,5-dichloroaniline (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, for example triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-nitrobenzoyl chloride (1.0 eq) in the same anhydrous solvent to the cooled mixture with constant stirring.

-

Allow the reaction to warm to room temperature and stir for 8-12 hours.[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Nitro-N-(3,5-dichlorophenyl)benzamide.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group to Synthesize this compound

-

Dissolve the purified 4-Nitro-N-(3,5-dichlorophenyl)benzamide (1.0 eq) in a solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (10% Pd/C) under a hydrogen atmosphere.[2]

-

Alternatively, chemical reduction can be performed using reagents like tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol at reflux.[2]

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, if using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

If using chemical reduction, neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the crude this compound by recrystallization or column chromatography to yield the final product.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the chemical structure by showing the characteristic chemical shifts and coupling patterns of the aromatic and amine protons and carbons. Based on analogs, the amide proton is expected to appear as a singlet in the downfield region.[1][3]

-

Mass Spectrometry (MS): The molecular weight of the compound would be confirmed by techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Infrared (IR) Spectroscopy: The presence of key functional groups, such as N-H stretching of the amine and amide, C=O stretching of the amide, and C-Cl stretching, would be identified.

Potential Biological Activities

Based on the biological activities reported for structurally similar N-(dichlorophenyl)benzamides and 4-aminobenzamides, this compound is predicted to exhibit anticancer and antimicrobial properties.

Anticancer Activity

Numerous benzamide derivatives have demonstrated antiproliferative activity against various cancer cell lines. The N-(3,5-dichlorophenyl) moiety is a feature in several biologically active compounds. For instance, derivatives of 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione have shown potent anticancer activities.[4]

Table 1: In Vitro Anticancer Activity of a Structurally Related Compound

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1,2-bis(4-chlorophenyl)-4-(4-methoxybenzylidene)pyrazolidine-3,5-dione | MGC-803 (Gastric Cancer) | 5.1 | [4] |

Antimicrobial Activity

Substituted benzamides have been synthesized and evaluated for their antimicrobial activities against a range of bacterial and fungal strains.[1][5][6] The presence of halogen atoms on the phenyl ring is often associated with enhanced antimicrobial efficacy.

Table 2: Antimicrobial Activity of a Structurally Related Benzamide Derivative

| Compound | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| N-(4-bromophenyl)benzamide | E. coli | 24 | 3.12 | [1] |

| B. subtilis | 24 | 6.25 | [1] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The potential anticancer activity of this compound can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Prepare serial dilutions of the compound in the culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the test compound and incubate for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Potential Mechanism of Action: Induction of Apoptosis

N-substituted benzamides have been reported to induce apoptosis in cancer cells through the mitochondrial pathway.[7] This intrinsic pathway is a key mechanism of programmed cell death.

Figure 1: A proposed signaling pathway for apoptosis induced by this compound.

The proposed mechanism involves the compound inducing cellular stress, leading to the release of cytochrome c from the mitochondria. This process is regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax promoting release and anti-apoptotic members like Bcl-2 inhibiting it. Released cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death.

Conclusion

While direct experimental data on this compound is limited, this review, based on the properties of structurally related compounds, suggests its potential as a bioactive molecule, particularly in the fields of oncology and microbiology. The proposed synthetic route is straightforward, and its biological activities can be readily evaluated using standard in vitro assays. Further research is warranted to synthesize, characterize, and comprehensively evaluate the biological profile of this compound to determine its therapeutic potential. This guide serves as a foundational resource to stimulate and direct future investigations into this promising chemical entity.

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of substituted benzamides, benzimidazoles and benzoxazines as potential anthelmintic and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

Discovery of 4-Amino-N-(3,5-dichlorophenyl)benzamide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-Amino-N-(3,5-dichlorophenyl)benzamide scaffold represents a core chemical structure with potential for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of analogs based on this core, drawing from available scientific literature and patent filings. The strategic placement of an amino group on the benzoyl ring and a dichlorinated phenyl ring on the amide nitrogen offers a unique combination of hydrogen bonding capabilities and lipophilic interactions, making this scaffold a promising starting point for medicinal chemistry campaigns targeting a variety of biological targets.

This document outlines the synthetic pathways to access these analogs, summarizes the structure-activity relationships (SAR) where available, and details the experimental protocols for their synthesis and evaluation. Furthermore, it visualizes key concepts through diagrams to facilitate a deeper understanding of the underlying principles in the discovery of these compounds.

Synthetic Routes and Methodologies

The synthesis of this compound and its analogs generally proceeds through a common pathway involving the formation of an amide bond between a substituted benzoic acid and a substituted aniline. A key intermediate in this synthesis is 4-nitrobenzoyl chloride, which is subsequently coupled with 3,5-dichloroaniline. The nitro group is then reduced to an amine to yield the final product.

General Synthesis of the Core Scaffold

A plausible and commonly employed synthetic route for the preparation of this compound is depicted below. This multi-step synthesis starts from 4-nitrobenzoic acid.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-Nitrobenzoyl chloride

To a solution of 4-nitrobenzoic acid in a suitable solvent such as toluene or dichloromethane, thionyl chloride (SOCl₂) is added dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. The reaction mixture is then heated to reflux for several hours until the evolution of gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield crude 4-nitrobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 4-Nitro-N-(3,5-dichlorophenyl)benzamide

4-Nitrobenzoyl chloride is dissolved in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran. To this solution, 3,5-dichloroaniline and a base such as triethylamine or pyridine are added. The reaction is stirred at room temperature for several hours. After the reaction is complete, the mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude product. The product can be purified by recrystallization or column chromatography.

Step 3: Synthesis of this compound

The 4-nitro-N-(3,5-dichlorophenyl)benzamide is dissolved in a solvent such as ethanol or methanol. A reducing agent, for instance, iron powder in the presence of hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere, is used to reduce the nitro group. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the solvent is removed. The crude product is then purified by recrystallization or column chromatography to afford the final this compound.

Biological Activities and Structure-Activity Relationships (SAR)

While specific quantitative data for a wide range of direct analogs of this compound are not extensively available in the public domain, the broader class of N-phenylbenzamides has been investigated for various therapeutic applications. The insights from these related series can guide the exploration of the SAR for the core scaffold of interest.

Potential Therapeutic Targets

Based on the biological activities of structurally related compounds, analogs of this compound may exhibit activity against a range of targets, including but not limited to:

-

Protein Kinases: The benzamide moiety is a common feature in many kinase inhibitors. For instance, N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide has been noted for its potential interaction with protein kinase C.[1]

-

Parasitic Infections: N-phenylbenzamide derivatives have shown potential as antischistosomal agents.[2] The presence of electron-withdrawing groups, such as the two chlorine atoms in the core structure, is often associated with enhanced potency in this class of compounds.[2]

-

Viral Infections: Certain N-phenylbenzamide derivatives have demonstrated activity against enterovirus 71 (EV 71).[3]

-

Cancer: The benzamide scaffold is present in a number of anticancer agents, including histone deacetylase (HDAC) inhibitors.[4]

Structure-Activity Relationship Insights

The following diagram illustrates the key pharmacophoric features of the this compound scaffold and potential points for modification to explore the SAR.

References

- 1. Buy N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide | 926194-44-7 [smolecule.com]

- 2. Antischistosomal structure-activity relationships of nitrated n-phenyl benzamide derivatives. [dspace.unza.zm]

- 3. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacophore Modeling of 4-Amino-N-(3,5-dichlorophenyl)benzamide

This whitepaper provides an in-depth technical guide on the pharmacophore modeling of 4-Amino-N-(3,5-dichlorophenyl)benzamide, a scaffold of interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals engaged in the design and discovery of novel therapeutics.

Introduction

This compound serves as a core structural motif in a variety of biologically active compounds. Its substituted benzamide framework allows for diverse chemical modifications to explore structure-activity relationships (SAR) and optimize pharmacological profiles. Understanding the key pharmacophoric features of this scaffold is crucial for the rational design of new derivatives with enhanced potency and selectivity. This guide outlines a putative pharmacophore model for this class of compounds, supported by an analysis of its structural features and data from related molecules.

Putative Pharmacophore Model

Based on the chemical structure of this compound, a hypothetical pharmacophore model can be proposed. This model highlights the essential chemical features likely responsible for its biological activity. The key elements of this model are:

-

Hydrogen Bond Donor (HBD): The primary amine group (-NH2) on the benzamide ring is a strong hydrogen bond donor.

-

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the amide linkage acts as a hydrogen bond acceptor.

-

Aromatic Rings (AR): Two aromatic rings are present, providing a scaffold for hydrophobic and π-π stacking interactions.

-

Hydrophobic/Halogen Bond Donor (HY/X): The two chlorine atoms on the phenyl ring contribute to the hydrophobic character and can participate in halogen bonding.

The spatial arrangement of these features is critical for molecular recognition by a biological target.

Caption: Putative pharmacophore model for this compound.

Synthesis and Characterization

The synthesis of this compound and its analogs generally follows a straightforward amide coupling reaction. A common synthetic route involves the reaction of a substituted benzoyl chloride with a substituted aniline.

General Synthetic Protocol

A representative synthetic scheme is the reaction of 4-nitrobenzoyl chloride with 3,5-dichloroaniline, followed by the reduction of the nitro group.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of N-(4-aminophenyl)-substituted benzamides

The synthesis can be carried out as follows[1]:

-

Activation of Carboxylic Acid: The corresponding benzoic acid derivative is reacted with thionyl chloride (SOCl₂) under reflux for 2-3 hours to form the acyl chloride.

-

Amide Formation: The resulting acyl chloride is then reacted with the appropriate aniline derivative (in this case, 3,5-dichloroaniline) in a suitable solvent like dichloromethane (DCM) at room temperature for 24 hours. A base such as triethylamine (TEA) is often added to neutralize the HCl byproduct.

-

Reduction of Nitro Group (if applicable): If starting with a nitro-substituted benzoic acid, the nitro group of the resulting amide is reduced to an amine using a catalyst like Palladium on carbon (Pd/C) with hydrogen gas in a solvent such as ethanol. This reaction is typically carried out for about 30 minutes.

Biological Activity and Structure-Activity Relationships (SAR)

While specific biological data for this compound is not extensively reported in the initial search, the benzamide scaffold is present in numerous compounds with a wide range of activities, including as inhibitors of DNA methyltransferases[2] and as dual antagonists of serotonin 5-HT3 and dopamine D2 receptors[3]. SAR studies on related series provide valuable insights.

SAR Insights from Related Benzamides

-

Substituents on the Aniline Ring: The nature and position of substituents on the aniline ring significantly impact activity. For instance, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, modifications to the amide functionality were explored to optimize activity as inhibitors of the presynaptic choline transporter[4].

-

Substituents on the Benzoyl Ring: The 4-amino group is often a key interaction point. Modifications at this position can modulate activity and selectivity.

-

Orientation of the Amide Bond: In some series, the orientation of the central amide bond has been found to have little effect on biological activity[2].

Quantitative Data from a Related Series

The following table summarizes the inhibitory activity of some N-phenylbenzamide derivatives against human DNMT3A, demonstrating the impact of substitutions on the phenyl ring.

| Compound ID | Substituent on N-phenyl ring | DNMT3A Inhibition (%) at 100 µM |

| 12 | 4-(2-amino-6-methylpyrimidin-4-ylamino) | Comparable to SGI-1027 |

| 16 | 4-(quinolin-4-ylamino) | Comparable to SGI-1027 |

| 31 | 4-(acridin-9-ylamino) | Decreased activity |

| 32 | 4-(isoquinolin-1-ylamino) | Well tolerated |

| Data synthesized from a study on SGI-1027 derivatives[2]. |

Experimental Protocols for Biological Evaluation

To validate the pharmacophore model and assess the biological activity of new analogs, a series of in vitro assays are essential.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., HCT116, HePG2, MCF7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (concentration required to inhibit 50% of cell growth) is then calculated.

Kinase Inhibition Assay (Example: VEGFR-2)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

-

Assay Setup: The assay is typically performed in a 96-well plate containing the kinase, a substrate, and ATP.

-

Compound Addition: The test compounds are added at various concentrations.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature.

-

Detection: The amount of phosphorylated substrate is quantified, often using a luminescence-based or fluorescence-based detection method.

-

Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Caption: Workflow for the biological evaluation of new analogs.

Conclusion

The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. The proposed pharmacophore model, highlighting a hydrogen bond donor, a hydrogen bond acceptor, two aromatic rings, and hydrophobic/halogen bonding regions, provides a framework for the rational design of new derivatives. Further synthesis and biological evaluation of analogs are necessary to validate this model and to elucidate the full therapeutic potential of this chemical series. The experimental protocols outlined in this guide provide a basis for such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Epigenetic Landscape: A Technical Guide to 4-Amino-N-(3,5-dichlorophenyl)benzamide and its Implications for DNA Methyltransferase Inhibition

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

Epigenetic modifications, heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, are increasingly recognized as pivotal players in both normal physiological processes and the pathogenesis of various diseases, including cancer. Among the key regulators of the epigenetic landscape are DNA methyltransferases (DNMTs), enzymes that catalyze the transfer of a methyl group to the C5 position of cytosine residues, primarily within CpG dinucleotides. Aberrant DNA methylation patterns, characterized by hypermethylation of tumor suppressor gene promoters and global hypomethylation, are a hallmark of many cancers. This has spurred the development of DNMT inhibitors as a promising therapeutic strategy.

While the initially requested compound, 4-Amino-N-(3,5-dichlorophenyl)benzamide, lacks documented evidence as a direct DNA methyltransferase inhibitor in publicly available literature, the benzamide scaffold is a known pharmacophore for DNMT inhibition. To provide a comprehensive technical guide within this chemical space, this document will focus on a well-characterized and potent benzamide-based DNMT inhibitor, SGI-1027 . This compound serves as an exemplary case study to explore the core principles, experimental methodologies, and downstream cellular effects relevant to the development of this class of epigenetic modulators.

Core Compound Profile: SGI-1027

SGI-1027, a quinoline-based N-phenylbenzamide derivative, is a potent, non-nucleoside inhibitor of DNA methyltransferases. Its structure and key properties are summarized below.

| Property | Value |

| IUPAC Name | N-(4-((6-amino-2-methylpyrimidin-4-yl)amino)phenyl)-4-(quinolin-4-ylamino)benzamide |

| Molecular Formula | C27H23N7O |

| Molecular Weight | 461.52 g/mol |

| CAS Number | 1020149-73-8 |

| Solubility | Soluble to 50 mM in DMSO |

Quantitative Analysis of DNMT Inhibition

SGI-1027 demonstrates robust inhibitory activity against the major mammalian DNA methyltransferases: DNMT1, DNMT3A, and DNMT3B. The half-maximal inhibitory concentrations (IC50) have been determined in cell-free enzymatic assays.

| Target Enzyme | Substrate | IC50 (µM) |

| DNMT1 | hemimethylated DNA | 6[1] |

| DNMT1 | poly(dI-dC) | 12.5[1] |

| DNMT3A | poly(dI-dC) | 8[1] |

| DNMT3B | poly(dI-dC) | 7.5[1] |

Cellular Activity and Cytotoxicity

The inhibitory effect of SGI-1027 on DNMTs translates to cellular activity, including cytotoxicity in various cancer cell lines.

| Cell Line | Assay Type | Incubation Time | EC50/IC50 (µM) |

| KG-1 (human leukemia) | Proliferation assay | 2-4 days | 4.4[2] |

| U937 (human leukemia) | Cytotoxicity assay | 48 hours | 1.7[2] |

| KARPAS299 (human lymphoma) | Proliferation assay | 2-4 days | 1.8[2] |

| Huh7 (human hepatocellular carcinoma) | MTS assay | 24 hours | 27.30[3] |

Experimental Protocols

In Vitro DNA Methyltransferase (DNMT) Activity Assay

This protocol outlines a common method to determine the inhibitory activity of compounds like SGI-1027 against DNMT enzymes. The assay measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) into a DNA substrate.

Materials:

-

Recombinant human DNMT1, DNMT3A, or DNMT3B

-

DNA substrate (e.g., poly(dI-dC) or a hemimethylated DNA duplex)

-

[methyl-³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

SGI-1027 (or other test inhibitor) dissolved in DMSO

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA)

-

Whatman DE-81 ion-exchange filter paper

-

0.5 M Sodium Phosphate buffer, pH 7.0

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the DNMT enzyme (e.g., 500 ng) and the DNA substrate (e.g., 500 ng) in the assay buffer.

-

Add varying concentrations of SGI-1027 or vehicle control (DMSO) to the reaction mixture.

-

Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.

-

Initiate the methylation reaction by adding [³H]-SAM (e.g., to a final concentration of 75-150 nM).

-

Stop the reaction by spotting the reaction mixture onto Whatman DE-81 filter paper.[2][4]

-

Wash the filter papers five times for 10 minutes each with 0.5 M Sodium Phosphate buffer (pH 7.0) to remove unincorporated [³H]-SAM.[2][4]

-

Dry the filter papers and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each SGI-1027 concentration relative to the vehicle control and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Cytotoxicity Assay (MTS Assay)

This protocol describes a colorimetric assay to assess the effect of SGI-1027 on the viability of cancer cells, such as the KG-1 leukemia cell line.

Materials:

-

KG-1 cells (or other target cell line)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

SGI-1027 stock solution in DMSO

-

96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed KG-1 cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Prepare serial dilutions of SGI-1027 in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5%).

-

Add 100 µL of the SGI-1027 dilutions or vehicle control to the appropriate wells.

-

Incubate the plate for the desired exposure time (e.g., 48, 72, or 96 hours).

-

Add 20 µL of the MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the EC50 value.

Mechanism of Action and Signaling Pathways

SGI-1027 exerts its effects through a multi-faceted mechanism of action that goes beyond simple enzymatic inhibition.

Direct Competitive Inhibition

SGI-1027 acts as a competitive inhibitor with respect to the methyl donor, S-adenosyl-L-methionine (SAM), for binding to the catalytic site of DNMTs.[5] This direct competition prevents the transfer of methyl groups to the DNA substrate.

Caption: Competitive inhibition of DNMT by SGI-1027.

Induction of DNMT1 Degradation

A key aspect of SGI-1027's mechanism is its ability to induce the selective degradation of the DNMT1 protein.[5] This occurs through the proteasomal pathway, leading to a rapid and sustained depletion of the maintenance methyltransferase.

Caption: SGI-1027-induced degradation of DNMT1 via the proteasome.

Reactivation of Tumor Suppressor Genes and Induction of Apoptosis

The inhibition and degradation of DNMT1 by SGI-1027 leads to the hypomethylation of promoter CpG islands of tumor suppressor genes (TSGs), resulting in their re-expression.[5] The reactivation of these genes, such as p16 and TIMP3, can trigger downstream signaling pathways that lead to cell cycle arrest and apoptosis.[5] In hepatocellular carcinoma cells, SGI-1027 has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein BAX, promoting the mitochondrial pathway of apoptosis.[3][6]

Caption: SGI-1027-mediated signaling leading to apoptosis.

Conclusion

SGI-1027 serves as a valuable tool for studying the biological consequences of DNMT inhibition and represents a significant advancement in the development of non-nucleoside epigenetic therapies. Its dual mechanism of direct enzymatic inhibition and induction of DNMT1 degradation provides a potent and sustained hypomethylating effect. The detailed protocols and pathway analyses presented in this guide offer a framework for researchers to investigate the therapeutic potential of benzamide-based DNMT inhibitors and to further unravel the complexities of epigenetic regulation in disease. While the specific compound this compound remains to be characterized as a DNMT inhibitor, the principles and methodologies outlined here provide a solid foundation for the evaluation of this and other novel chemical entities in the exciting field of epigenetic drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. DNMTs inhibitor SGI-1027 induces apoptosis in Huh7 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SGI-1027 | DNA Methyltransferase | Apoptosis | TargetMol [targetmol.com]

- 5. apexbt.com [apexbt.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Anticonvulsant Properties of Benzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of benzamide derivatives as a significant class of compounds investigated for their anticonvulsant properties. It covers their mechanisms of action, detailed experimental protocols for their evaluation, structure-activity relationships, and a summary of quantitative efficacy and toxicity data.

Introduction to Benzamide Derivatives in Epilepsy Treatment

Epilepsy is a chronic neurological disorder affecting millions worldwide, characterized by recurrent, unprovoked seizures.[1] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain resistant to treatment, highlighting the urgent need for novel therapeutic agents with improved efficacy and better safety profiles.[2][3][4] Benzamide derivatives have emerged as a promising scaffold in the development of new anticonvulsants, with some analogues demonstrating potent activity in preclinical models.[5][6][7] These compounds are structurally diverse and offer a rich platform for medicinal chemistry exploration to optimize anticonvulsant activity.

Mechanisms of Action

The anticonvulsant effect of benzamide derivatives is often multifactorial, targeting various components of neuronal excitability. The primary mechanisms involve the modulation of voltage-gated ion channels and enhancement of inhibitory neurotransmission.[8][9]

-

Modulation of Voltage-Gated Ion Channels: Many anticonvulsants exert their effects by interacting with ion channels to reduce excessive neuronal firing.[8][9]

-

Sodium Channels: A principal mechanism for many AEDs is the blockade of voltage-gated sodium channels. This action stabilizes the inactive state of the channel, thereby limiting the repetitive firing of neurons that is characteristic of seizures.

-

Calcium Channels: Inhibition of voltage-gated calcium channels, particularly T-type calcium channels, can reduce neuronal excitability and is a key mechanism for drugs treating absence seizures.

-

Potassium Channels: Activation of potassium channels leads to hyperpolarization of the neuronal membrane, making it more difficult for action potentials to be generated.[8] Retigabine is an example of an AED that targets this mechanism.[4]

-

-

Enhancement of GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[9] Enhancing its action can suppress seizure activity. Benzodiazepines and barbiturates are well-known examples that act on GABA-A receptors.[8] Some benzamide derivatives may also modulate the GABAergic system.

-

Attenuation of Glutamatergic Neurotransmission: Glutamate is the main excitatory neurotransmitter. Blocking its receptors, such as NMDA and AMPA receptors, can prevent the spread of seizure discharges.[8][9]

Experimental Protocols for Anticonvulsant Evaluation

The preclinical assessment of potential AEDs involves a battery of standardized in vivo tests to determine a compound's efficacy against different seizure types and its potential for neurotoxicity.[2][10] The Antiepileptic Drug Development (ADD) program has established widely used procedures for this purpose.[5]

A. Maximal Electroshock (MES) Seizure Test

This test is a widely used model for generalized tonic-clonic seizures.[1][10]

-

Objective: To identify compounds effective against generalized tonic-clonic seizures.

-

Procedure: A supramaximal electrical stimulus (e.g., 50-60 Hz, 150 mA for 0.2 seconds) is delivered to rodents (mice or rats) via corneal or ear-clip electrodes.[10][11] This stimulus induces a maximal seizure characterized by a tonic extension of the hind limbs. The test compound is administered intraperitoneally (i.p.) or orally (p.o.) prior to the stimulus.

-

Evaluation: The abolition of the tonic hind limb extension phase is considered the endpoint, indicating anticonvulsant activity.[11] Drugs like phenytoin and carbamazepine are active in this model.[10]

B. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This model is used to screen for drugs effective against myoclonic and absence seizures.[2][10]

-

Objective: To identify compounds that can prevent clonic seizures.

-

Procedure: The convulsant agent pentylenetetrazole (PTZ) is administered subcutaneously to rodents at a dose that reliably induces clonic seizures (e.g., 75-85 mg/kg in mice).[11] Animals are observed for a set period (e.g., 30 minutes).

-

Evaluation: The absence of a clonic seizure lasting for at least 5 seconds is the endpoint. Ethosuximide and benzodiazepines are known to be effective in this test.[10]

C. Rotarod Neurotoxicity Test

This test assesses motor impairment and potential neurological deficits caused by the test compound.[5]

-

Objective: To determine the dose at which a compound causes neurotoxicity.

-

Procedure: Trained rodents are placed on a rotating rod (e.g., 6 rpm). After administration of the test compound, their ability to remain on the rod for a specified time (e.g., 1-2 minutes) is evaluated at various time points.

-

Evaluation: The inability of an animal to remain on the rod for the predetermined time is indicative of motor impairment or neurotoxicity.

D. Quantitative Analysis

For compounds showing activity in the initial screens, dose-response curves are generated to determine the median effective dose (ED50) for anticonvulsant activity and the median toxic dose (TD50) from the neurotoxicity assay. The ratio of these values (TD50/ED50) provides the Protective Index (PI), a crucial measure of the drug's safety margin.[7][12] A higher PI value is desirable.

Structure-Activity Relationship (SAR) of Benzamide Derivatives

The anticonvulsant activity of benzamide derivatives is highly dependent on their chemical structure. SAR studies explore how modifications to different parts of the molecule affect its biological activity.[13][14]

Key SAR observations include:

-

The Benzoyl Moiety: The aromatic ring of the benzamide is a crucial lipophilic domain. Substitution on this ring, particularly with an amino group at the 4-position (as seen in 4-aminobenzamides), often confers significant anticonvulsant activity.[7][12]

-

The Amide Linker: The amide group itself is a critical hydrogen-bonding region, likely involved in interactions with the biological target.

-

The N-Substituent: The group attached to the amide nitrogen plays a vital role in determining the potency and spectrum of activity.

-

Introduction of a second aromatic ring in the N-substituent can produce more potent compounds.[7]

-

Small, non-bulky, and hydrophobic groups at certain positions can retain or enhance activity, as seen in derivatives of lacosamide.[13]

-

For N-phenylbenzamide derivatives, substitution on the N-phenyl ring with small alkyl groups (e.g., methyl, ethyl) has been shown to yield highly active compounds.[5]

-

Quantitative Data on Benzamide Derivatives

The following tables summarize the anticonvulsant activity and neurotoxicity data for selected benzamide derivatives from various studies.

Table 1: Anticonvulsant Activity of 4-Aminobenzamide Derivatives in Mice (i.p. administration)

| Compound | MES ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) | Reference |

| 4-Amino-N-amylbenzamide | 42.98 | >100 | >2.3 | [7] |

| 4-Amino-N-cyclohexylbenzamide | >100 | >300 | ~2.8 | [7] |

| d,l-4-Amino-N-(α-methylbenzyl)-benzamide | 18.02 | 170.78 | 9.5 | [7] |

| 4-Amino-N-(2-ethylphenyl)benzamide (4-AEPB) | 28.6 (µmol/kg) | 96.3 (µmol/kg) | 3.36 | [12] |

| 4-Amino-(2-methyl-4-aminophenyl)benzamide | 15.4 | 163 | 10.7 | [6] |

Table 2: Anticonvulsant Activity of Various Benzylamide Derivatives in Mice (i.p. administration)

| Compound | Test Model | ED50 (mg/kg) | Protective Index (PI) | Reference |

| 1-Cyclopentenecarboxylic acid benzylamide | MES | 85.36 | 2.49 | [15] |

| 1-Cyclopentenecarboxylic acid benzylamide | scPTZ | 1.37 | 1.37 | [15] |

| 1-Cyclopentenecarboxylic acid benzylamide | 6Hz-EST | 50.29 | N/A | [15] |

| Cyclopentanecarboxylic acid benzylamide | Pilocarpine | 154.75 | N/A | [15] |

Table 3: Anticonvulsant Activity in Rats (oral administration)

| Compound | MES ED50 | TD50 | Protective Index (PI) | Reference |

| 4-Amino-N-(2-ethylphenyl)benzamide (4-AEPB) | 29.8 (µmol/kg) | >1,530 (µmol/kg) | >51 | [12] |

| 4-Amino-(2-methyl-4-aminophenyl)benzamide | 9.9 (mg/kg) | N/A | N/A | [6] |

N/A: Data not available in the cited source.

Conclusion and Future Perspectives

Benzamide derivatives represent a versatile and promising class of compounds in the ongoing search for novel antiepileptic drugs. Their efficacy in robust preclinical models of generalized and partial seizures, coupled with favorable structure-activity relationships, provides a strong foundation for further development. The ability to modify the benzamide scaffold at multiple positions allows for fine-tuning of pharmacokinetic and pharmacodynamic properties to enhance potency and improve the safety margin. Future research will likely focus on elucidating the precise molecular targets for the most potent analogues, optimizing their CNS penetration, and exploring novel derivatives to address drug-resistant forms of epilepsy. The integration of computational modeling with traditional synthesis and screening can further accelerate the discovery of next-generation benzamide-based anticonvulsants.[16]

References

- 1. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 2. Finding a better drug for epilepsy: Preclinical screening strategies and experimental trial design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current Research on Antiepileptic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure activity relationships of novel antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anticonvulsant activity of some 2/3-benzoylaminopropionanilide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticonvulsant activity of some 4-aminobenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 10. ijpp.com [ijpp.com]

- 11. Screening Methods of Anti-epileptic drugs | PDF [slideshare.net]

- 12. Anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent ameltolide analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The structure-activity relationship of the 3-oxy site in the anticonvulsant (R)-N-benzyl 2-acetamido-3-methoxypropionamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. firsthope.co.in [firsthope.co.in]

- 15. New derivatives of benzylamide with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-Amino-N-(3,5-dichlorophenyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of the compound 4-Amino-N-(3,5-dichlorophenyl)benzamide. Due to the absence of direct experimental data in the public domain for this specific molecule, this guide presents a predictive analysis based on the known spectroscopic characteristics of structurally related compounds. It includes predicted data for Infrared (IR) Spectroscopy, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for each of these analytical techniques are provided to guide researchers in their laboratory work. This document is intended to serve as a valuable resource for scientists involved in the synthesis, characterization, and application of novel benzamide derivatives in drug discovery and development.

Introduction

This compound is a chemical compound of interest in medicinal chemistry and materials science due to its structural motifs, which are present in various biologically active molecules. The benzamide functional group is a common feature in many pharmaceutical agents. A thorough spectroscopic characterization is the cornerstone of chemical research, enabling the unambiguous identification and purity assessment of newly synthesized compounds. This guide outlines the expected spectroscopic properties of this compound and provides standardized protocols for their determination.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These predictions are derived from the analysis of analogous structures and established spectroscopic principles.

Predicted Infrared (IR) Spectroscopy Data

Table 1: Predicted IR Absorption Frequencies

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Amine (NH₂) | N-H Stretch | 3450 - 3300 | Medium, Two Bands |

| Amide (N-H) | N-H Stretch | 3300 - 3100 | Medium |

| Amide (C=O) | C=O Stretch (Amide I) | 1650 - 1630 | Strong |

| Amine/Amide | N-H Bend | 1640 - 1550 | Medium |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Aryl-Cl | C-Cl Stretch | 800 - 600 | Strong |

| Aryl-N | C-N Stretch | 1350 - 1250 | Medium |

Note: The exact positions of the peaks can be influenced by the physical state of the sample (solid or solution) and intermolecular hydrogen bonding.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Solvent: DMSO-d₆

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Amide N-H | ~10.4 | Singlet | 1H | - |

| Aromatic H (dichlorophenyl) | ~8.1 | Doublet | 2H | ~1.5 |

| Aromatic H (aminobenzoyl, ortho to C=O) | ~7.7 | Doublet | 2H | ~8.5 |

| Aromatic H (dichlorophenyl) | ~7.6 | Triplet | 1H | ~1.5 |

| Aromatic H (aminobenzoyl, ortho to NH₂) | ~6.6 | Doublet | 2H | ~8.5 |

| Amine NH₂ | ~5.8 | Singlet (broad) | 2H | - |

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Amide C=O | ~165 |

| Aromatic C-NH₂ | ~152 |

| Aromatic C-N (dichlorophenyl) | ~141 |

| Aromatic C-Cl | ~134 |

| Aromatic C-H (aminobenzoyl, ortho to C=O) | ~129 |

| Aromatic C (aminobenzoyl, ipso to C=O) | ~122 |

| Aromatic C-H (dichlorophenyl, meta to C-N) | ~121 |

| Aromatic C-H (dichlorophenyl, para to C-N) | ~119 |

| Aromatic C-H (aminobenzoyl, ortho to NH₂) | ~113 |

Note: Chemical shifts are referenced to the solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electrospray Ionization (ESI), Positive Mode